Cas no 1251032-53-7 (2-{1-(tert-butoxy)carbonyl-4-hydroxypiperidin-4-yl}-2-methylpropanoic acid)

2-{1-(tert-Butoxy)carbonyl-4-hydroxypiperidin-4-yl}-2-methylpropanoic acid is a versatile intermediate in organic synthesis, particularly in pharmaceutical and fine chemical applications. Its key structural features include a tert-butoxycarbonyl (Boc) protecting group, which enhances stability and facilitates selective deprotection, and a hydroxypiperidine moiety that offers functionalization potential. The carboxylic acid group enables further derivatization, while the quaternary carbon center contributes to steric hindrance, influencing reactivity and selectivity. This compound is valuable in the synthesis of complex molecules, including bioactive compounds, due to its balanced reactivity and compatibility with a range of reaction conditions. Its well-defined purity and consistent performance make it a reliable choice for research and industrial applications.
2-{1-(tert-butoxy)carbonyl-4-hydroxypiperidin-4-yl}-2-methylpropanoic acid structure
1251032-53-7 structure
商品名:2-{1-(tert-butoxy)carbonyl-4-hydroxypiperidin-4-yl}-2-methylpropanoic acid
CAS番号:1251032-53-7
MF:C14H25NO5
メガワット:287.352004766464
CID:2102745
PubChem ID:105525265

2-{1-(tert-butoxy)carbonyl-4-hydroxypiperidin-4-yl}-2-methylpropanoic acid 化学的及び物理的性質

名前と識別子

    • 2-(1-(tert-butoxycarbonyl)-4-hydroxypiperidin-4-yl)-2-methylpropanoic acid
    • 2-(1-Boc-4-hydroxypiperidin-4-yl)-2-methylpropanoic acid
    • CID 105525265
    • 4-Piperidineacetic acid, 1-[(1,1-dimethylethoxy)carbonyl]-4-hydroxy-α,α-dimethyl-
    • 2-{1-(tert-butoxy)carbonyl-4-hydroxypiperidin-4-yl}-2-methylpropanoic acid
    • インチ: 1S/C14H25NO5/c1-12(2,3)20-11(18)15-8-6-14(19,7-9-15)13(4,5)10(16)17/h19H,6-9H2,1-5H3,(H,16,17)
    • InChIKey: NUJXHFXAZXQBFA-UHFFFAOYSA-N
    • ほほえんだ: OC1(CCN(C(=O)OC(C)(C)C)CC1)C(C(=O)O)(C)C

計算された属性

  • 水素結合ドナー数: 2
  • 水素結合受容体数: 5
  • 重原子数: 20
  • 回転可能化学結合数: 4
  • 複雑さ: 389
  • トポロジー分子極性表面積: 87.1

じっけんとくせい

  • 密度みつど: 1.192±0.06 g/cm3(Predicted)
  • ふってん: 426.0±30.0 °C(Predicted)
  • 酸性度係数(pKa): 4.75±0.10(Predicted)

2-{1-(tert-butoxy)carbonyl-4-hydroxypiperidin-4-yl}-2-methylpropanoic acid 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1071475-0.5g
2-{1-[(tert-butoxy)carbonyl]-4-hydroxypiperidin-4-yl}-2-methylpropanoic acid
1251032-53-7 95%
0.5g
$419.0 2023-10-28
Enamine
EN300-1071475-2.5g
2-{1-[(tert-butoxy)carbonyl]-4-hydroxypiperidin-4-yl}-2-methylpropanoic acid
1251032-53-7 95%
2.5g
$863.0 2023-10-28
Enamine
EN300-1071475-10.0g
2-{1-[(tert-butoxy)carbonyl]-4-hydroxypiperidin-4-yl}-2-methylpropanoic acid
1251032-53-7 95%
10g
$2492.0 2023-06-10
Aaron
AR0220S1-2.5g
2-{1-[(tert-butoxy)carbonyl]-4-hydroxypiperidin-4-yl}-2-methylpropanoicacid
1251032-53-7 95%
2.5g
$1295.00 2025-02-14
Aaron
AR0220S1-10g
2-{1-[(tert-butoxy)carbonyl]-4-hydroxypiperidin-4-yl}-2-methylpropanoicacid
1251032-53-7 95%
10g
$3452.00 2023-12-16
1PlusChem
1P0220JP-100mg
2-{1-[(tert-butoxy)carbonyl]-4-hydroxypiperidin-4-yl}-2-methylpropanoicacid
1251032-53-7 95%
100mg
$285.00 2024-07-10
1PlusChem
1P0220JP-5g
2-{1-[(tert-butoxy)carbonyl]-4-hydroxypiperidin-4-yl}-2-methylpropanoicacid
1251032-53-7 95%
5g
$1800.00 2024-07-10
Enamine
EN300-1071475-1g
2-{1-[(tert-butoxy)carbonyl]-4-hydroxypiperidin-4-yl}-2-methylpropanoic acid
1251032-53-7 95%
1g
$538.0 2023-10-28
1PlusChem
1P0220JP-1g
2-{1-[(tert-butoxy)carbonyl]-4-hydroxypiperidin-4-yl}-2-methylpropanoicacid
1251032-53-7 95%
1g
$727.00 2024-07-10
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1301789-5g
2-{1-[(tert-butoxy)carbonyl]-4-hydroxypiperidin-4-yl}-2-methylpropanoic acid
1251032-53-7 98%
5g
¥37962.00 2024-08-09

2-{1-(tert-butoxy)carbonyl-4-hydroxypiperidin-4-yl}-2-methylpropanoic acid 関連文献

2-{1-(tert-butoxy)carbonyl-4-hydroxypiperidin-4-yl}-2-methylpropanoic acidに関する追加情報

Compound CAS No. 1251032-53-7: 2-{1-(tert-butoxy)carbonyl-4-hydroxypiperidin-4-yl}-2-methylpropanoic Acid

The compound with CAS No. 1251032-53-7, known as 2-{1-(tert-butoxy)carbonyl-4-hydroxypiperidin-4-yl}-2-methylpropanoic acid, is a complex organic molecule with significant potential in various fields of research and application. This compound is characterized by its unique structure, which includes a piperidine ring substituted with a hydroxyl group and a tert-butoxycarbonyl (Boc) protecting group, along with a 2-methylpropanoic acid moiety. The combination of these functional groups makes it a versatile molecule for exploring chemical reactivity, biological activity, and material science applications.

Recent studies have highlighted the importance of tert-butoxycarbonyl (Boc) groups in protecting amino functionalities during organic synthesis. The presence of the Boc group in this compound not only stabilizes the piperidine ring but also facilitates further chemical modifications. Researchers have demonstrated that the Boc group can be selectively removed under specific conditions, enabling the formation of reactive intermediates for drug discovery and polymer synthesis.

The piperidine ring in this compound is a key structural element, contributing to its stability and reactivity. Piperidine derivatives are widely studied due to their ability to form hydrogen bonds and participate in various non-covalent interactions. In this case, the hydroxyl group attached to the piperidine ring introduces additional complexity, allowing for potential interactions with biological systems. Recent findings suggest that such hydroxypiperidine derivatives may exhibit anti-inflammatory or neuroprotective properties, making them valuable candidates for pharmaceutical research.

The 2-methylpropanoic acid moiety adds another layer of functionality to this compound. Propanoic acid derivatives are known for their role in lipid metabolism and their ability to serve as precursors for bioactive molecules. The methyl substitution further enhances the molecule's lipophilicity, which could be advantageous in drug design where membrane permeability is critical.

From a synthetic perspective, the preparation of this compound involves multi-step reactions that showcase advanced organic chemistry techniques. The synthesis typically begins with the formation of the piperidine ring followed by sequential introduction of the Boc group and the propanoic acid moiety. Researchers have optimized these steps to achieve high yields and purity, ensuring that the compound is suitable for both analytical studies and practical applications.

Recent advancements in computational chemistry have enabled detailed modeling of this compound's molecular interactions. Studies using molecular docking simulations have revealed potential binding affinities to various protein targets, suggesting its role as a lead compound in drug discovery programs. Additionally, its structural features make it a promising candidate for exploring enzyme inhibition mechanisms and receptor binding studies.

In terms of applications, this compound has shown promise in materials science as well. Its ability to form self-assembled monolayers and its compatibility with polymerization techniques make it a candidate for developing advanced materials with tailored properties. Researchers are actively investigating its potential use in creating biocompatible coatings and stimuli-responsive polymers.

Moreover, the environmental impact of synthesizing such compounds has become a focal point in recent research. Scientists are exploring greener synthesis routes that minimize waste and reduce energy consumption while maintaining product quality. This shift towards sustainable chemistry aligns with global efforts to promote eco-friendly practices in chemical manufacturing.

In conclusion, CAS No. 1251032-53-7 represents a multifaceted compound with diverse applications across chemistry, biology, and materials science. Its unique structure, functional groups, and synthetic accessibility make it an invaluable tool for researchers seeking innovative solutions in these fields. As ongoing studies continue to uncover new insights into its properties and applications, this compound is poised to play a significant role in advancing scientific knowledge and technological innovation.

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(CAS:1251032-53-7)2-{1-(tert-butoxy)carbonyl-4-hydroxypiperidin-4-yl}-2-methylpropanoic acid
A1235106
清らかである:99%/99%/99%/99%/99%/99%
はかる:1g/5g/500mg/250mg/100mg/50mg
価格 ($):546/2183/436/327/217/163